molecular formula C22H19N5 B2807440 9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile CAS No. 683796-12-5

9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile

Cat. No.: B2807440
CAS No.: 683796-12-5
M. Wt: 353.429
InChI Key: BGHFSUSGWJZMSN-UHFFFAOYSA-N
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Description

9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8700^{3,8}0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8700^{3,8}0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, nitration, and amination .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated analogs .

Scientific Research Applications

9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It finds applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. For instance, it may inhibit certain kinases, thereby affecting signal transduction and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile apart is its unique combination of a pyridine ring with a benzimidazolo-isoquinoline framework, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

11-(pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5/c23-12-18-16-7-1-2-8-17(16)21(25-14-15-6-5-11-24-13-15)27-20-10-4-3-9-19(20)26-22(18)27/h3-6,9-11,13,25H,1-2,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHFSUSGWJZMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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